

Head-to-Head Comparison: AZD9560 vs. Tofacitinib

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Compound of Interest

Compound Name: AZ960

Cat. No.: B1684624

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A comprehensive head-to-head comparison between AZD9560 and tofacitinib is not currently possible due to the limited publicly available information on AZD9560. Extensive searches for "AZ960" did not yield specific data related to a compound with this identifier. It is possible that "AZ960" is a typographical error, refers to an early-stage compound with no published data, or is an internal designation not yet disclosed.

This guide will therefore focus on providing a detailed overview of the well-established Janus kinase (JAK) inhibitor, tofacitinib, against which future comparisons with novel compounds like AZD9560 (or the correct identifier) can be made.

Tofacitinib: A Detailed Profile

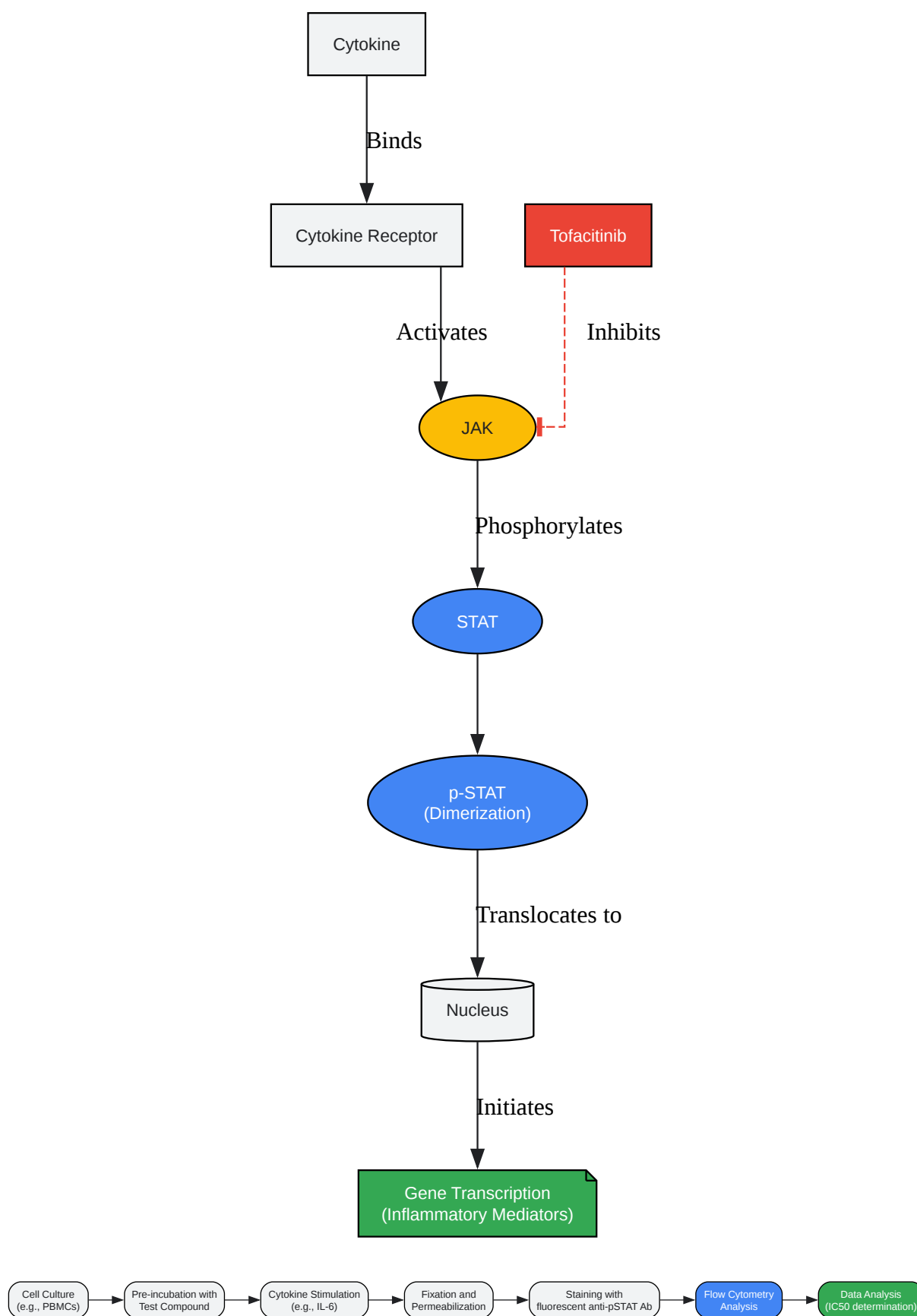
Tofacitinib is an oral small molecule that acts as a Janus kinase (JAK) inhibitor. It is approved for the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC).^{[1][2]}

Mechanism of Action

Tofacitinib functions by inhibiting the activity of Janus kinases, a group of intracellular enzymes crucial for signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune cell function.^{[1][3]} Specifically, tofacitinib shows inhibitory activity against JAK1, JAK2, and JAK3.^[4] By blocking these enzymes, tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).

[3][4] This disruption of the JAK-STAT signaling pathway ultimately leads to a reduction in the production of inflammatory mediators and a modulation of the immune response.[4]

The signaling pathway affected by tofacitinib is illustrated below:



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Address: 3281 E Guasti Rd

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